An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-6-nitrophenol
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 3-Chloro-2-methyl-6-nitrophenol (CAS No. 83577-91-7), a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple data sheet to offer insights into the experimental rationale and analytical considerations for this compound, reflecting a field-proven perspective on its characterization.
Core Molecular and Physical Characteristics
3-Chloro-2-methyl-6-nitrophenol is a yellow solid organic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1] The strategic placement of the chloro, methyl, and nitro groups on the phenol ring dictates its chemical behavior, influencing its acidity, reactivity, and spectral properties. A thorough understanding of these characteristics is fundamental for its application in synthesis, biological screening, and formulation development.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 83577-91-7 | [1] |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Appearance | Yellow Solid | Supplier Data |
| Melting Point | Not experimentally determined. Predicted values may vary. | N/A |
| Boiling Point | Not experimentally determined. Predicted values may vary. | N/A |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [2] |
| pKa | Not experimentally determined. Predicted to be acidic due to the electron-withdrawing nitro group. | [3][4][5] |
Note: The lack of extensive experimental data in publicly available literature necessitates a reliance on established knowledge of similar compounds and predictive methodologies. All predicted data should be confirmed through experimental validation.
Synthesis and Structural Elucidation
The synthesis of 3-Chloro-2-methyl-6-nitrophenol can be conceptually approached through electrophilic aromatic substitution, specifically the nitration of a corresponding substituted phenol.
Proposed Synthetic Pathway: Nitration of 3-Chloro-2-methylphenol
A plausible synthetic route involves the nitration of 3-chloro-2-methylphenol. The directing effects of the existing substituents (chloro, methyl, and hydroxyl groups) are critical in determining the regioselectivity of the nitration. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is also an activating ortho, para-director. The chloro group is a deactivating ortho, para-director. The interplay of these directing effects would likely lead to a mixture of isomers, necessitating careful control of reaction conditions and subsequent purification.[6][7]
A general procedure for the nitration of a substituted phenol involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures to prevent over-nitration and side reactions.[8][9][10]
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3-Chloro-2-methyl-6-nitrophenol.
Analytical Characterization: Methodologies and Expected Outcomes
A multi-technique approach is essential for the unambiguous characterization of 3-Chloro-2-methyl-6-nitrophenol.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups, leading to a downfield shift for protons ortho and para to the nitro group. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration and solvent dependent.[11][12]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom attached to the nitro group is expected to be significantly deshielded and appear at a downfield chemical shift. The carbons bearing the hydroxyl and methyl groups will also exhibit characteristic shifts.[11][12]
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
NO₂ stretch (asymmetric and symmetric): Strong absorptions around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
3.1.3. UV-Visible (UV-Vis) Spectroscopy
Substituted nitrophenols typically exhibit characteristic UV-Vis absorption spectra. The presence of the nitro group, a strong chromophore, in conjugation with the phenol ring is expected to result in strong absorption bands in the UV region. The exact position of the absorption maxima (λmax) will be influenced by the substitution pattern and the solvent polarity.[13]
3.1.4. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 187 would be expected, along with characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and other fragments.[14]
Chromatographic Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for assessing the purity of 3-Chloro-2-methyl-6-nitrophenol and for separating it from potential isomers and impurities. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[15][16] UV detection at a wavelength corresponding to a high absorbance of the analyte would provide good sensitivity.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, particularly for identifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the polar phenol.[15][16]
Diagram 2: Analytical Workflow for Characterization
Caption: A typical workflow for the analytical characterization of 3-Chloro-2-methyl-6-nitrophenol.
Reactivity, Stability, and Safety Considerations
Reactivity
The reactivity of 3-Chloro-2-methyl-6-nitrophenol is governed by its functional groups. The phenolic hydroxyl group is acidic and can be deprotonated by bases to form a phenoxide. The aromatic ring is activated towards further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities.[17]
Stability
Nitrophenols are generally stable compounds under normal laboratory conditions. However, they can be sensitive to light and heat.[18][19] Photostability studies are recommended if the compound is to be used in applications where exposure to light is expected. Thermal stability should be assessed using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), especially if the compound is to be subjected to high temperatures during processing or formulation.
Safety and Handling
Substituted nitrophenols should be handled with care, as they can be toxic and irritant.[19][20][21][22][23][24][25] The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information.[20][21][22][24][25]
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-2-methyl-6-nitrophenol. While there is a notable lack of extensive experimental data in the public domain, this guide has outlined the key analytical techniques and synthetic considerations necessary for a thorough characterization of this compound. For researchers and developers, the principles and methodologies described herein provide a robust framework for working with this and other similarly substituted nitrophenols, ensuring both scientific rigor and safety in the laboratory.
References
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0322115). [Link]
-
PubChem. 3-Chloro-2-nitrophenol. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]
-
Chemistry Stack Exchange. Major product of mononitration of 3-methylphenol. [Link]
-
PrepChem.com. Synthesis of 3-chloro-2-methyl-6-nitrobenzenamine. [Link]
-
ACS Publications. A Novel Method for the Nitration of Simple Aromatic Compounds. [Link]
-
SAFETY DATA SHEET. [Link]
-
PrepChem.com. Synthesis of 3-chloro-4-methyl-6-nitrophenol. [Link]
-
ChemSrc. 3-Chloro-2-nitrophenol | CAS#:17802-02-7. [Link]
-
EPA. 3-Nitrophenol Properties. [Link]
-
ACS Publications. Absolute pKa Determinations for Substituted Phenols. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ACS Publications. Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ChemSynthesis. 4-chloro-2,3-dimethyl-6-nitrophenol. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubChem. 2-Chloro-6-methyl-3-nitrophenol. [Link]
-
ResearchGate. (PDF) Absolute p K a Determinations for Substituted Phenols. [Link]
-
ATSDR. Toxicological Profile for Nitrophenols. [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. jst-ud.vn [jst-ud.vn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-CHLORO-2-METHYLPHENOL | 3260-87-5 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CompTox Chemicals Dashboard [comptox.epa.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. 3-Chloro-2-nitrophenol | C6H4ClNO3 | CID 13622170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fishersci.com [fishersci.com]
- 24. 3-Chloro-2-nitrophenol | CAS#:17802-02-7 | Chemsrc [chemsrc.com]
- 25. chemscene.com [chemscene.com]
